2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol
Overview
Description
2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol is a chemical compound with the molecular formula C6H12F3NO2 and a molecular weight of 187.16 g/mol. This compound is known for its unique structure, which includes both hydroxyl and trifluoroethyl groups attached to an ethylamine backbone. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol typically involves the reaction of 2,2,2-trifluoroethanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are carefully optimized to achieve high yields and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials, including 2,2,2-trifluoroethanol and ethylene oxide, are fed into the reactor, and the reaction is monitored to ensure consistent product quality. The resulting mixture is then purified through distillation or other separation techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound, such as the hydroxyl and trifluoroethyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often used in further research or industrial applications.
Scientific Research Applications
2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol is widely used in scientific research due to its unique chemical properties. It is employed in organic synthesis as a building block for the preparation of more complex molecules. In biology, it is used as a reagent in biochemical assays and studies involving enzyme inhibition or activation. In industry, it is used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. In drug discovery, it may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol is unique due to its combination of hydroxyl and trifluoroethyl groups. Similar compounds include 2-hydroxyethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroethyl methyl ether. These compounds share structural similarities but differ in their functional groups and properties. The presence of the trifluoroethyl group in this compound imparts unique chemical and physical properties that distinguish it from other compounds.
Properties
IUPAC Name |
2-[2-hydroxyethyl(2,2,2-trifluoroethyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO2/c7-6(8,9)5-10(1-3-11)2-4-12/h11-12H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBSMDNAYMGVMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156239-80-4 | |
Record name | 2-[(2-hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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